molecular formula C54H88O23 B591417 Primulasaponin CAS No. 65312-86-9

Primulasaponin

Cat. No. B591417
CAS RN: 65312-86-9
M. Wt: 1105.275
InChI Key: DQUUSJCGJNQFPG-CBMAJASRSA-N
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Description

Primulasaponin, also known as Primulic acid I, is a saponin found in the roots of certain plants . It is a triterpene saponin with the empirical formula C54H88O23 and a molecular weight of 1105.26 .


Synthesis Analysis

Primulasaponin is naturally synthesized in plants, particularly in the roots of the Primula veris species . Plant tissue culture provides an alternative means for producing secondary metabolites like Primulasaponin .


Molecular Structure Analysis

Primulasaponin has a complex molecular structure with 30 defined stereocentres . It has a high number of hydrogen bond acceptors (23) and donors (13), and freely rotating bonds (11) .


Physical And Chemical Properties Analysis

Primulasaponin has a density of 1.5±0.1 g/cm3, a molar refractivity of 266.9±0.4 cm3, and a polar surface area of 363 Å2 . It also has a high LogP value of 6.61, indicating its lipophilic nature .

Scientific Research Applications

Structural Elucidation and Isolation

Primulasaponin, isolated from Primula sp., has been structurally characterized, contributing to the understanding of its chemical properties and potential applications (Siems, Jaensch, & Jakupovic, 1998).

Quantitative Analysis

High-performance thin-layer chromatography (HPTLC) has been developed for quantifying primulasaponin in different matrices, facilitating its accurate measurement in research and potential commercial applications (Coran & Mulas, 2012).

Phytochemical Diversity and Economic Potential

A study has identified new sources of primulasaponins among Primulaceae members, highlighting their significance for future research and potential economic benefits (Włodarczyk et al., 2020).

Wound Healing Properties

Primulasaponins from Primula vulgaris have shown promising wound-healing properties through inhibition of collagenase and elastase enzymes, supporting their traditional medicinal use (Kahraman et al., 2022).

Antidiabetic Potential

Triterpenoid saponin isolated from Primula denticulate has demonstrated significant antidiabetic properties in animal models, offering insights into new therapeutic avenues (Singh et al., 2014).

Metabolite Profiling and Medicinal Use

Research into the metabolite profiles of Primula species, including the identification of saponins, has implications for their medicinal use and the development of phytotherapeutic treatments (Apel et al., 2017).

In Vitro Antiviral Activity

A triterpene saponin from Anagallis arvensis, related to the Primulaceae family, has shown in vitro antiviral activity against herpes simplex virus and poliovirus, indicating potential antiviral applications (Amoros, Fauconnier, & Girre, 1987).

Content Analysis in Plant Parts

Studies on the content of saponins in Primula veris have provided valuable information on the distribution of these compounds in different plant parts, aiding in their extraction and utilization (Marchyshyn, Shostak, Nakonechna, & Yaroshenko, 2017).

Ecological and Pharmacological Studies

Extensive phytochemical studies on Primula species have revealed the presence of saponins and their ecological and pharmacological significance, providing a foundation for future research (Colombo et al., 2017).

Future Directions

Research on Primulasaponin is ongoing, with a focus on finding new sources of this compound in different plant species . The discovery of new, rich sources of Primulasaponin among species that were never analyzed phytochemically is important for future research and economic benefit .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUUSJCGJNQFPG-CBMAJASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678545
Record name (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Primulasaponin

CAS RN

65312-86-9
Record name Primulasaponin
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Record name (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aglykon: Protoprimulagenin A
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